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Abstract

Burnettramic acid A is a novel, potent antifungal and antibacterial compound originally
isolated from the Australian fungus Aspergillus burnettii. Structurally, it features a rare
bolaamphiphilic scaffold, characterized by a 3-d-mannose moiety linked to a pyrrolizidinedione
unit through a 26-carbon chain. This unique architecture is biosynthesized by a hybrid
polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster.
Burnettramic acid A exhibits significant in vitro activity against a range of fungal and bacterial
pathogens, as well as cytotoxic effects against a murine myeloma cell line. This technical guide
provides a comprehensive overview of Burnettramic acid A, including its chemical properties,
biological activities, and what is currently understood of its mechanism of action. Detailed
experimental protocols for its isolation, purification, and biological evaluation are also
presented, along with a summary of all reported quantitative data.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel
therapeutic agents. Fungi have historically been a rich source of bioactive natural products.
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Burnettramic acid A, a recently discovered metabolite from Aspergillus burnettii, represents a
new class of antibiotics with a distinctive chemical structure and promising biological profile.[1]
Its bolaamphiphilic nature, consisting of two polar head groups separated by a long
hydrophobic chain, is an uncommon feature among natural products and may be key to its
biological activity.

Chemical Properties

Burnettramic acid A is an off-white solid that is soluble in organic solvents such as methanol
and dimethyl sulfoxide (DMSO).[1] Its molecular formula has been established as
C41H71NO12, with a molecular weight of 770.0 g/mol .[1] The structure was elucidated
through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and
High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS), and was later revised
to its current accepted form.

Table 1: Physicochemical Properties of Burnettramic Acid A

Property Value Reference
CAS Number 2334483-46-2 [1]
Molecular Formula C41H71NO12 [1]
Molecular Weight 770.0 [1]
Appearance Off-white solid [1]
Solubility Methanol, DMSO [1]
Source Aspergillus burnettii [1]

Biological Activity and Mechanism of Action

Burnettramic acid A has demonstrated a broad spectrum of biological activity, including potent
antifungal and antibacterial properties, as well as cytotoxicity against a cancer cell line. The
removal of the glycosyl group has been shown to negate its antibiotic and antifungal effects,
but not its activity against the murine myeloma cell line.

Antifungal Activity
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Burnettramic acid A is a potent antifungal agent, with particularly strong activity against
Candida albicans and Saccharomyces cerevisiae.[1] While the precise signaling pathways
affected by Burnettramic acid A in fungi have not been fully elucidated in the primary
literature, preliminary evidence from related studies suggests a potential mechanism of action
involving the disruption of mitochondrial function. Research on similar compounds has
indicated that they can interfere with oxidative phosphorylation by dually inhibiting complex Il
and FoF1-ATPase in yeast mitochondria.[2] This disruption of the electron transport chain and
ATP synthesis would lead to a depletion of cellular energy, ultimately resulting in fungal cell
death.
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Figure 1: Proposed antifungal mechanism of Burnettramic acid A.

Antibacterial Activity

Burnettramic acid A is active against Gram-positive bacteria, including Bacillus subtilis and
Staphylococcus aureus.[1] The specific mechanism of its antibacterial action is not yet well-
defined. However, based on the mechanisms of other tetramic acid-containing compounds, it is
plausible that Burnettramic acid A acts as a protonophore, dissipating the bacterial cell
membrane's proton motive force.[3] This would disrupt essential cellular processes that rely on
this gradient, such as ATP synthesis and nutrient transport, leading to bacterial cell death.
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Figure 2: Postulated antibacterial mechanism of Burnettramic acid A.

Cytotoxic Activity

Burnettramic acid A has also been shown to be active against the murine myeloma NS-1 cell
line.[1] The molecular mechanism underlying this cytotoxicity is currently unknown and requires
further investigation.

Table 2: Biological Activities of Burnettramic Acid A (IC50 values)

Target Organism/Cell Line IC50 (pg/mL) Reference
Fungi

Candida albicans 0.5 [1]
Saccharomyces cerevisiae 0.2 [1]

Gram-Positive Bacteria

Bacillus subtilis 2.3 [1]

Staphylococcus aureus 5.9 [1]

Cancer Cell Line

Murine Myeloma NS-1 13.8 [1]

Biosynthesis
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Burnettramic acid A is synthesized via a hybrid polyketide synthase-nonribosomal peptide
synthetase (PKS-NRPS) pathway.[1] Comparative genomics has identified the bua gene
cluster as being responsible for its production. The biosynthesis involves the condensation of a
polyketide chain with an amino acid, followed by a series of modifications to yield the final

complex structure.
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Figure 3: Simplified workflow of Burnettramic acid A biosynthesis.

Experimental Protocols

The following protocols are summarized from the primary literature and provide a general

framework for the isolation, purification, and analysis of Burnettramic acid A.

Fungal Cultivation and Extraction

Cultivation:Aspergillus burnettii is cultivated on a suitable solid or in a liquid medium to
promote the production of secondary metabolites.[4]

Extraction: The fungal culture is extracted with an organic solvent, such as ethyl acetate, to
isolate the crude mixture of metabolites.[4]

Concentration: The organic extract is concentrated under reduced pressure to yield a crude
extract.[4]

Purification

Chromatography: The crude extract is subjected to a series of chromatographic techniques
to separate the different components. This may include solid-phase extraction (SPE),
followed by high-performance liquid chromatography (HPLC).[4]

Fraction Collection: Fractions are collected and analyzed, for example by thin-layer
chromatography (TLC) or HPLC, to identify those containing Burnettramic acid A.[4]

Final Purification: The fractions containing the compound of interest are pooled and
subjected to further purification steps, such as semi-preparative or preparative HPLC, to
obtain pure Burnettramic acid A.[4]

Bioassays

Antifungal and Antibacterial Assays: The in vitro activity of Burnettramic acid A is typically
determined using a broth microdilution method to ascertain the minimum inhibitory
concentration (MIC) or the half-maximal inhibitory concentration (IC50) against a panel of
fungal and bacterial strains.[4]
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o Cytotoxicity Assay: The cytotoxic effect on cell lines, such as the murine myeloma NS-1, can
be assessed using a standard cell viability assay, for example, the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Spectroscopic Analysis

o Mass Spectrometry: High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS)
Is used to determine the accurate mass and molecular formula of the compound.[4]

 NMR Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and
HMBC, are conducted to elucidate the detailed chemical structure and stereochemistry of
Burnettramic acid A.[4]
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Cultivation

Solvent Extraction

Chromatographic
Purification (SPE, HPLC)

Pure Burnettramic Acid A

NMR Spectroscopy Mass Spectrometry Antifungal Assays Antibacterial Assays Cytotoxicity Assays
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Figure 4: General experimental workflow for Burnettramic acid A.

Conclusion and Future Perspectives

Burnettramic acid A is a promising new natural product with potent antimicrobial and cytotoxic
activities. Its unique bolaamphiphilic structure presents an interesting scaffold for further
chemical modification and structure-activity relationship studies. While preliminary insights into
its mechanism of action are emerging, further research is needed to fully elucidate the
molecular targets and signaling pathways involved in its antifungal, antibacterial, and cytotoxic
effects. Such studies will be crucial for the potential development of Burnettramic acid A or its
analogs as novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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